molecular formula C25H23N3O6S B2437590 (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866349-36-2

(Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2437590
CAS No.: 866349-36-2
M. Wt: 493.53
InChI Key: VVZQGWMBSICPTH-RFBIWTDZSA-N
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Description

(Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a tosylhydrazono group and a dimethoxyphenyl moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives with active methylene compounds under basic conditions.

    Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst or under reflux conditions.

    Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the chromene core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tosylhydrazono group, converting it into corresponding amines or hydrazines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological activities. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore these activities in various biological assays.

Medicine

In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features allow for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3,5-dimethoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide
  • (Z)-N-(3,5-dimethoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide
  • (Z)-N-(3,5-dimethoxyphenyl)-2-(2-methylhydrazono)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in its tosylhydrazono group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(2Z)-N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-16-8-10-21(11-9-16)35(30,31)28-27-25-22(12-17-6-4-5-7-23(17)34-25)24(29)26-18-13-19(32-2)15-20(14-18)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQGWMBSICPTH-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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